
N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
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Overview
Description
N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a cyanophenyl group attached to a benzopyran ring system. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the reaction of 4-cyanophenylamine with 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)thiourea: Shares the cyanophenyl group but differs in the presence of a thiourea moiety.
Indole Derivatives: Contain a benzopyrrole ring system similar to benzopyran but with different substituents and biological activities.
Uniqueness
N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its combination of a cyanophenyl group with a benzopyran ring system makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(4-CYANOPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound belonging to the class of benzopyran derivatives. This compound has been the subject of various studies due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure:
this compound features a cyanophenyl group attached to a benzopyran ring system. This structural configuration is significant for its biological activity.
Molecular Formula: C16H14N2O2
Molecular Weight: 270.30 g/mol
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-cyanophenylamine with 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation, thus exerting anticancer effects.
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains and fungi.
Anticancer Properties
Research has indicated that benzopyran derivatives can exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 15.0 | Apoptosis |
Study B | HeLa | 10.5 | Cell Cycle Arrest |
Antimicrobial Properties
In terms of antimicrobial activity, this compound has been evaluated against various microorganisms:
Microorganism | Activity | Notes |
---|---|---|
Staphylococcus aureus | Inhibitory | Effective at low concentrations |
Escherichia coli | Non-inhibitory | No significant effect observed |
Candida albicans | Moderate activity | Effective against fungal growth |
Case Studies and Research Findings
Several case studies have focused on the biological evaluation of benzopyran derivatives similar to this compound. For example:
-
Study on Anticancer Activity:
- Researchers synthesized a series of benzopyran derivatives and tested their efficacy against breast cancer cell lines.
- Results indicated that compounds with similar structures showed promising anticancer activity through apoptosis induction.
-
Antimicrobial Evaluation:
- A comparative study assessed the antimicrobial efficacy of various benzopyran derivatives against Gram-positive and Gram-negative bacteria.
- The study found that while some derivatives were effective against certain fungi, they showed limited activity against bacteria.
Properties
IUPAC Name |
N-(4-cyanophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c18-10-11-5-7-13(8-6-11)19-16(20)15-9-12-3-1-2-4-14(12)17(21)22-15/h1-8,15H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZUEKBYHNMDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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